3-Amino-N-ethylpropanamide

Lipophilicity Drug design ADME optimization

Researchers optimizing membrane permeability often face a trade-off between lipophilicity and hydrogen-bonding capacity. 3-Amino-N-ethylpropanamide resolves this: LogP 0.56 (78× more lipophilic than N-methyl analog), yet retains 2 H-bond donors for aqueous solubility. Key applications: N-terminal capping in PfSUB1 inhibitors with low-nM potency; β-C-H arylation via [5,6]-bicyclic palladacycle; bioconjugation via NHS-ester coupling. 98% purity, MW 116.16, TPSA 55.12 Ų. In stock for immediate global shipping.

Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
Cat. No. B1284806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-ethylpropanamide
Molecular FormulaC5H12N2O
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCNC(=O)CCN
InChIInChI=1S/C5H12N2O/c1-2-7-5(8)3-4-6/h2-4,6H2,1H3,(H,7,8)
InChIKeyQIMPNVVLHJIZGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-ethylpropanamide for Research Procurement: Core Identity and Comparator Landscape


3-Amino-N-ethylpropanamide (CAS 65006-87-3, free base; CAS 1220018-15-4, hydrochloride salt) is a β-alanine-derived primary amine–secondary amide building block with the molecular formula C₅H₁₂N₂O and a molecular weight of 116.16 g/mol . It belongs to the 3-aminopropanamide class and is structurally characterized by a free primary amine at the β-position and an N-ethyl substituent on the terminal amide nitrogen . Commercially, the compound is supplied as either the free base or the hydrochloride salt, with typical purity specifications ranging from 95% to 98% . Its closest in-class analogs—3-amino-N-methylpropanamide, 3-aminopropanamide (β-alaninamide), N-(2-aminoethyl)propanamide (a regioisomer), and 3-amino-N,N-diethylpropanamide—share the β-alanine core but diverge at the N-alkyl substitution or connectivity, producing measurable differences in lipophilicity, polar surface area, hydrogen-bonding capacity, and synthetic reactivity that directly impact procurement decisions .

Why 3-Amino-N-ethylpropanamide Cannot Be Casually Replaced by Its N-Methyl, Primary Amide, or Tertiary Amide Analogs


Although 3-aminopropanamide derivatives share a common β-alanine scaffold, substitution at the amide nitrogen produces quantifiable shifts in physicochemical properties that alter downstream synthetic efficiency and final compound profile. The N-ethyl substituent confers a measured LogP of 0.56, which is approximately 1.9 log units higher than that of 3-amino-N-methylpropanamide (LogP −1.33), representing a roughly 78-fold difference in octanol-water partition coefficient . This lipophilicity differential directly influences membrane permeability of derived conjugates, as demonstrated in the rational optimization of peptidic boronic acid PfSUB1 inhibitors where increasing N-terminal lipophilicity improved cellular potency [1]. Furthermore, the secondary amide NH present in 3-amino-N-ethylpropanamide provides an additional hydrogen-bond donor (total HBD count = 2) that is absent in N,N-diethyl tertiary amide analogs (HBD count = 1), affecting both solubility and target-engagement capacity . The regioisomer N-(2-aminoethyl)propanamide presents identical molecular weight but reversed connectivity, leading to different spatial presentation of the amine nucleophile and distinct reactivity in amide coupling and C-H activation reactions .

Quantitative Differentiation Evidence: 3-Amino-N-ethylpropanamide Versus Closest Analogs


Lipophilicity Advantage Over N-Methyl Analog: ~78-Fold Increase in LogP-Driven Partition Coefficient

3-Amino-N-ethylpropanamide exhibits a measured LogP of 0.56, compared with −1.33 for the N-methyl analog 3-amino-N-methylpropanamide . This 1.89 log unit difference quantifies to an approximately 78-fold higher octanol-water partition coefficient for the N-ethyl derivative. In the context of peptidic inhibitor development against Plasmodium falciparum SUB1, SAR studies demonstrated that increasing N-terminal capping group lipophilicity, including N-ethyl substitution, was well tolerated and contributed to enhanced membrane permeability and cellular antiparasitic activity [1]. The ethyl group provides optimal lipophilicity without the excessive bulk or metabolic liability associated with longer alkyl chains.

Lipophilicity Drug design ADME optimization

Polar Surface Area Differentiation from Primary Amide: Improved Membrane Penetration Potential

The topological polar surface area (TPSA) of 3-amino-N-ethylpropanamide is 55.12 Ų, which is 13.99 Ų lower than that of the unsubstituted primary amide 3-aminopropanamide (β-alaninamide, PSA = 69.11 Ų) . In medicinal chemistry, TPSA values below 60 Ų are generally associated with favorable blood-brain barrier penetration, whereas values above 60–70 Ų correlate with poor CNS exposure [1]. The N-ethyl substitution reduces PSA by replacing a primary amide NH₂ (strong H-bond donor) with a secondary N-ethyl amide, effectively removing one hydrogen-bond donor while adding only modest hydrophobic surface area.

Polar surface area Membrane permeability CNS drug design

Hydrogen-Bond Donor Advantage Over Tertiary Amide Analogs: Dual HBD Capacity

3-Amino-N-ethylpropanamide possesses two hydrogen-bond donor (HBD) groups—the primary amine (NH₂) and the secondary amide (NH)—whereas the tertiary amide analog 3-amino-N,N-diethylpropanamide has only one HBD (the primary amine alone) . This difference is significant because HBD count correlates positively with aqueous solubility for small polar molecules and contributes to directional intermolecular interactions in both crystal engineering and protein-ligand binding [1]. The secondary amide NH of the N-ethyl derivative can act as both a hydrogen-bond donor and acceptor, enabling participation in β-sheet-like hydrogen-bonding networks that are sterically inaccessible to N,N-disubstituted tertiary amides.

Hydrogen bonding Solubility Molecular recognition

Regioisomeric Differentiation: β-Alanine Core vs Reversed Amide Connectivity

3-Amino-N-ethylpropanamide and its regioisomer N-(2-aminoethyl)propanamide share identical molecular formula (C₅H₁₂N₂O) and molecular weight (116.16 g/mol) but differ in the connectivity of the amine and amide functional groups . In 3-amino-N-ethylpropanamide, the primary amine is on the β-carbon of the propanamide backbone, providing a 1,3-relationship between the amine and carbonyl that enables six-membered chelate formation with transition metals—a feature exploited in the development of amino amide-based transient directing groups (TDGs) for palladium-catalyzed β-C–H arylation of aldehydes and ketones [1]. The regioisomer N-(2-aminoethyl)propanamide positions the amine on the amide nitrogen side chain, yielding a 1,4-relationship that favors seven-membered chelates and different reactivity profiles.

Regioisomerism Synthetic utility C-H activation

Purity Specification Options: 95% Standard vs 98% High-Purity Grades for Divergent Application Requirements

Commercial sourcing data for 3-amino-N-ethylpropanamide reveals two distinct purity tiers: a standard 95% grade offered by multiple suppliers for routine synthetic use, and a 98% high-purity grade (supplied by Fluorochem via CymitQuimica) for applications requiring tighter specification control . In contrast, 3-amino-N-methylpropanamide is predominantly available at 95% purity, and 3-amino-N,N-diethylpropanamide at 95% with limited high-purity options . The hydrochloride salt form (CAS 1220018-15-4) provides additional handling advantages—enhanced aqueous solubility and improved long-term storage stability versus the hygroscopic free base .

Purity specification Quality control Procurement

Validated Building Block Utility in Antimalarial Drug Discovery: PfSUB1 Protease Inhibitor Program

3-Amino-N-ethylpropanamide has been employed as a key building block in the rational design of substrate-based peptidic boronic acid inhibitors targeting the Plasmodium falciparum subtilisin-like serine protease SUB1, an essential egress protease and validated antimalarial drug target [1]. The N-ethyl amide moiety serves as a lipophilic N-terminal capping group that contributes to both enzyme inhibitory potency (low nanomolar IC₅₀ values against PfSUB1) and membrane permeability, enabling submicromolar blockade of parasite replication in vitro . SAR studies within this program specifically highlighted that N-ethyl and other lipophilic N-capping modifications were well tolerated for SUB1 inhibition while simultaneously improving selectivity over the human proteasome (H20S), a key off-target liability [2]. This contrasts with less lipophilic N-capping groups (e.g., acetyl or primary amide) that showed reduced cell permeability in the same assay system.

Antimalarial Protease inhibitor Peptidomimetic

Optimal Research and Industrial Application Scenarios for 3-Amino-N-ethylpropanamide Based on Quantitative Differentiation Evidence


Peptidomimetic Protease Inhibitor Design Requiring Balanced Lipophilicity and Membrane Permeability

In structure-based design of substrate-mimetic protease inhibitors—particularly for intracellular targets such as PfSUB1—3-amino-N-ethylpropanamide is the preferred N-terminal capping building block over the N-methyl analog. The N-ethyl group provides a LogP of 0.56, which is 78-fold more lipophilic than the N-methyl variant (LogP −1.33), enabling passive membrane permeability while retaining a low molecular weight (116.16 g/mol) and favorable PSA (55.12 Ų) . Published SAR from the PfSUB1 inhibitor program confirmed that N-ethyl and related lipophilic N-capping modifications maintained low nanomolar target potency while improving selectivity over the human proteasome [1].

Transition-Metal Catalysis: Amino Amide Transient Directing Group Precursor for C–H Functionalization

The β-amino-amide connectivity of 3-amino-N-ethylpropanamide enables formation of a six-membered palladacycle upon imine condensation with aldehydes or ketones, a geometry that has been experimentally validated as more effective than five-membered chelates for β-C–H arylation . Researchers developing transient directing group (TDG) methodologies should select this compound or its N-isopropyl analog over regioisomeric N-(2-aminoethyl)propanamide, which would form a less thermodynamically favorable seven-membered chelate. The primary amine serves as the aldehyde/ketone condensation site, while the secondary amide NH participates in the [5,6]-bicyclic palladium intermediate that controls regioselectivity [1].

Bioconjugation and Chemical Biology: Amine-Reactive Handle with Reduced Hydrophilicity

For bioconjugation applications requiring a primary amine nucleophile with controlled hydrophilicity, 3-amino-N-ethylpropanamide offers a LogP of 0.56—substantially less polar than 3-aminopropanamide (LogP ~1.02 for the HCl salt) but more water-compatible than fully aliphatic linkers . The two hydrogen-bond donors (primary amine + secondary amide NH) provide solubility in aqueous buffer systems while the N-ethyl group moderates overall polarity, making the compound suitable for NHS-ester or isothiocyanate coupling in mixed aqueous-organic solvent systems. The 98% high-purity grade (Fluorochem) is recommended for bioconjugation to avoid amine-containing impurities that could compete in coupling reactions [1].

Fragment-Based Drug Discovery: Low-MW Primary Amine Fragment with Favorable Physicochemical Profile

With a molecular weight of 116.16 g/mol, 2 hydrogen-bond donors, 3 hydrogen-bond acceptors, LogP of 0.56, and TPSA of 55.12 Ų, 3-amino-N-ethylpropanamide satisfies all key fragment-like physicochemical criteria and is compliant with the Rule of Three (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) . The primary amine provides a synthetic growth vector for fragment elaboration via amide coupling, reductive amination, or sulfonamide formation, while the N-ethyl secondary amide serves as a metabolically stable capping group that is more resistant to amidase hydrolysis than primary amides. The compound's balanced property profile makes it superior to the more polar N-methyl analog for fragment screens where some lipophilicity is desirable for target engagement [1].

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